molecular formula C13H18N4O3 B2992506 N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 863669-04-9

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide

Cat. No.: B2992506
CAS No.: 863669-04-9
M. Wt: 278.312
InChI Key: IAAQXEXNTWTPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative supplied for research purposes. Its structure incorporates two key pharmacophores: a morpholin-4-yl group, known to enhance solubility and bioavailability in drug-like molecules , and an N'-hydroxycarbamimidoyl (amidoxime) group, which is a versatile functional moiety with rich biological potential . This specific molecular architecture makes it a compound of interest in various preclinical research areas. Research Applications and Potential The presence of the amidoxime functional group is a significant feature of this molecule. Amidoximes are recognized in medicinal chemistry as bifunctional molecules with a diverse profile of biological activities. They are considered promising precursors for the synthesis of various nitrogen-containing heterocycles and have been investigated for their ability to release biological mediators such as nitric oxide (NO) . As such, this compound serves as a valuable building block in synthetic organic chemistry and may be of interest for researchers developing novel enzyme inhibitors or probing biochemical pathways involving nitric oxide. The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its favorable physicochemical properties. Compounds featuring a morpholine moiety attached to an acetamide core, such as the histamine H3 receptor inverse agonist SUVN-G3031, have been successfully developed as potent and selective therapeutic agents, demonstrating the pharmacophoric value of this structural combination . While the specific activity of this compound is not predefined, its structure suggests potential for exploration in receptor-binding studies, enzyme inhibition assays, and other mechanistic studies relevant to drug discovery. Handling and Usage For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAQXEXNTWTPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)NC2=CC=CC(=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then reduced to the corresponding amine, which undergoes acylation with chloroacetyl chloride to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of nitro groups.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions include oxo derivatives from oxidation, amines from reduction, and substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound (863669-04-9) C₁₃H₁₈N₄O₃ 278.3 Hydroxycarbamimidoyl, morpholine Drug impurity reference, biomedical research
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chloro, phthalimide Polyimide monomer synthesis
N-{3-[(6-Chloro-tetrahydrocarbazolyl)carbonyl]phenyl}acetamide C₂₃H₂₀ClN₃O₂ 406.88 Tetrahydrocarbazole, chloro, acetamide Pharmacological studies (unpublished)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₂₂H₃₁N₃O₄ 401.5 Oxo-morpholine, acetyl, isopropylphenyl Synthetic intermediate, spectral studies
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (338749-93-2) C₁₅H₁₇ClN₄O₂S 348.84 Thiazole, chloro, morpholine Biochemical screening (95% purity)
2-[N-(3-Methoxypropyl)sulfonamido]-N-[4-morpholinophenyl]acetamide (792954-33-7) C₂₄H₃₁N₃O₅S 473.60 Sulfonamide, methoxypropyl, morpholine Chemical building block
2-[2-(2-Chloro-4-(methylsulfonyl)phenyl)diazenyl]-N-[3-(ethylbenzylamino)phenyl]acetamide (63133-99-3) C₂₄H₂₅ClN₄O₃S 494.99 Diazenyl, methylsulfonyl, chloro Dyestuff or reactive intermediate

Pharmacological and Biochemical Relevance

  • Its role as a reference standard underscores its importance in quality control for drug development .
  • Tetrahydrocarbazole Analogs () : The carbazole moiety is associated with DNA intercalation and anticancer activity, though specific data for these derivatives remain unpublished .
  • Thiazole-Morpholine Hybrid () : The thiazole ring enhances metabolic stability, making it suitable for high-throughput screening in drug discovery .

Biological Activity

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide, also known as a hydroxycarbamimidoyl derivative, is a compound of interest due to its unique structural features and potential biological activities. The presence of the morpholine ring and hydroxycarbamimidoyl group suggests possible interactions with various biological targets, which could lead to significant pharmacological applications.

Structural Characteristics

This compound has a complex structure characterized by the following:

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 248.28 g/mol
  • Functional Groups : Hydroxycarbamimidoyl and morpholine

The structural features may influence its biological activity, particularly in enzyme inhibition or receptor interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, its structural analogs and related compounds have shown promising activities that can provide insights into its potential effects.

  • Enzyme Inhibition : The hydroxycarbamimidoyl moiety is known to interact with various enzymes, potentially acting as an inhibitor.
  • Receptor Binding : The morpholine ring is often associated with pharmacological properties, suggesting that this compound could exhibit binding affinity to certain receptors.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesKnown Biological Activity
N-HydroxyethylacetamideC4_{4}H9_{9}NO2_{2}Contains hydroxyl and amide groupsAntimicrobial properties
HydroxyureaC3_{3}H8_{8}N2_{2}O2_{2}Known for anti-cancer propertiesInhibits ribonucleotide reductase
N-[4-(Morpholin-4-yl)phenyl]acetamideC12_{12}H15_{15}N2_{2}OContains morpholine; simpler structurePotential analgesic effects

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities not seen in the other compounds listed above.

Future Directions for Research

Given the structural complexity and potential biological significance of this compound, future studies should focus on:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate interactions with specific biological targets.
  • SAR Exploration : To optimize the compound's structure for enhanced bioactivity.

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Answer : Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using calibration curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.